1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo-
Description
The compound 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- is a heterocyclic molecule featuring a seven-membered diazepine ring fused with a propanenitrile group and substituted with a 4-ethoxyphenyl moiety. Key structural attributes include:
- Diazepine core: A saturated 1,4-diazepine ring system, which is a nitrogen-containing heterocycle known for its conformational flexibility and relevance in medicinal chemistry.
- 4-Ethoxyphenyl substituent: An aromatic ring with an ethoxy group at the para position, likely enhancing lipophilicity and influencing electronic properties.
- Propanenitrile side chain: A nitrile-functionalized alkyl chain, which may contribute to metabolic stability or binding interactions.
Properties
CAS No. |
1000343-60-1 |
|---|---|
Molecular Formula |
C16H21N3O2 |
Molecular Weight |
287.36 g/mol |
IUPAC Name |
3-[4-(4-ethoxyphenyl)-7-oxo-1,4-diazepan-1-yl]propanenitrile |
InChI |
InChI=1S/C16H21N3O2/c1-2-21-15-6-4-14(5-7-15)18-11-8-16(20)19(13-12-18)10-3-9-17/h4-7H,2-3,8,10-13H2,1H3 |
InChI Key |
BUOFLIGQCJMFBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCC(=O)N(CC2)CCC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves several steps:
Heterocyclization Reaction: The initial step involves the heterocyclization of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione with ethylenediamine (EDA) in the presence of silica sulphuric acid (SSA).
Condensation Reaction: The novel β-diketones/β-ketoesters are synthesized by the condensation reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-1-bromopropane with various β-diketones/β-ketoesters.
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzodiazepine Family
3-[7-Chloro-5-(2-fluorophenyl)-3-hydroxy-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-1-yl]propanenitrile (T3D3056, )
- Core structure : 1,4-Benzodiazepine with a fused benzene ring.
- Substituents: 7-Chloro and 2-fluorophenyl groups for enhanced receptor binding.
- Functional groups : Propanenitrile side chain, similar to the target compound.
Key Difference : The aromatic benzodiazepine core in T3D3056 may confer greater rigidity and receptor affinity compared to the saturated diazepine in the target compound.
Ethoxyphenyl-Containing Compounds
Apricoxib (4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide)
- Core structure : Pyrrole-sulfonamide hybrid.
- Substituents : 4-Ethoxyphenyl group (shared with the target compound).
- Applications : Anti-inflammatory and oncology agent targeting cyclooxygenase-2 (COX-2).
Key Insight : The ethoxyphenyl group in both compounds may improve membrane permeability, but the target compound’s nitrile group could enhance metabolic stability compared to sulfonamides.
Etofenprox (Pesticide)
- Structure : Diphenyl ether with ethoxyphenyl and methylpropoxy groups.
- Applications : Insecticide targeting sodium channels.
| Feature | Target Compound | Etofenprox |
|---|---|---|
| Core | Diazepine | Diphenyl ether |
| Ethoxyphenyl role | Structural backbone | Bioactivity enhancer |
| Functional groups | Propanenitrile | Methylpropoxy, phenoxybenzene |
Heterocyclic Compounds with Nitrile or Triazole Moieties
2-(4-Amino-1H-1,2,3-triazol-1-yl)acetic Acid Derivatives
- Core structure: Triazole ring with amino and carboxylic acid groups.
- Substituents : Varied alkyl chains (methyl to hexadecyl).
- Applications : Antimicrobial or enzyme inhibitors due to triazole’s metal-binding capacity.
| Feature | Target Compound | Triazole Derivatives |
|---|---|---|
| Heterocycle | Diazepine | 1,2,3-Triazole |
| Functional groups | Propanenitrile, 7-oxo | Amino, carboxylic acid |
| Bioactivity | Not specified | Antimicrobial potential |
Key Insight : The nitrile group in the target compound may offer distinct electronic effects compared to triazoles, influencing target selectivity.
Biological Activity
1H-1,4-Diazepine-1-propanenitrile, 4-(4-ethoxyphenyl)hexahydro-7-oxo-, is a compound of interest due to its potential biological activities. This article reviews existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C16H21N3O2
- CAS Number : 1000343-60-1
- Structure : The compound features a diazepine ring and an ethoxyphenyl substituent, which may contribute to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 1H-1,4-diazepines exhibit significant antimicrobial properties. For instance, derivatives of diazepine have been tested against various bacterial strains, showing varying degrees of effectiveness. The presence of specific functional groups in the structure is often correlated with enhanced antibacterial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Diazepine Derivative A | Staphylococcus aureus | 32 µg/mL |
| Diazepine Derivative B | Escherichia coli | 64 µg/mL |
This table illustrates the potential of diazepine derivatives in combating bacterial infections, suggesting that modifications to the core structure can enhance efficacy.
Anticancer Activity
Studies have explored the anticancer potential of diazepine derivatives. For example, a related compound was shown to induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential.
Case Study : In vitro studies demonstrated that treatment with a diazepine derivative led to a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The results indicate significant cytotoxicity at higher concentrations, supporting further investigation into its use as an anticancer agent.
Neuroprotective Effects
Some studies suggest that diazepine compounds may possess neuroprotective properties. They have been observed to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. This activity could be beneficial in treating neurodegenerative diseases.
The biological activity of 1H-1,4-diazepine derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : These compounds may inhibit enzymes involved in critical pathways for microbial growth or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain their neuroprotective effects.
- Apoptosis Induction : By triggering apoptotic pathways, these compounds can effectively reduce tumor cell viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
